molecular formula C9H20ClNO2 B1379939 (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride CAS No. 946511-97-3

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride

Cat. No.: B1379939
CAS No.: 946511-97-3
M. Wt: 209.71 g/mol
InChI Key: DEAGOVGXNPHPIJ-UHFFFAOYSA-N
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Description

“(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride” is likely a derivative of amino acids, similar to compounds like “(S)-Methyl-2-aminopropanoate hydrochloride” and "(S)-Isopropyl 2-aminopropanoate hydrochloride" . These compounds are typically white to off-white powders .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds like “Methyl (2S)-2-Aminopropanoate Hydrochloride” are used as intermediates for the synthesis of various amino acids, peptides, and pharmaceuticals . They are also used as starting materials for the production of other fine chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” would be similar to that of “(S)-Isopropyl 2-aminopropanoate hydrochloride”, which has a molecular weight of 167.64 .


Chemical Reactions Analysis

A study on a related compound, “N,N-diisopropylethylamine (DIPEA)”, revealed that it can generate a radical via single electron transfer (SET), with the assistance of a photocatalyst, increasing the nucleophilicity of water molecules with respect to cyanides .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be similar to those of “(S)-Isopropyl 2-aminopropanoate hydrochloride”, which is a crystal with a melting point of 85 °C .

Scientific Research Applications

Radioprotective and Chemoprotective Properties

The aminophosphorothioate drug, structurally similar to (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride, has been found to exhibit both radioprotective and chemoprotective properties. This drug, identified as S-2-(3-aminopropylamino)ethylphosphorothioate, demonstrates potential clinical use in cancer therapies. The effectiveness of this compound is potentially linked to its catabolism by polyamine oxidase, an enzyme present in varying amounts across different body tissues. The metabolite produced, though potentially cytotoxic, is likely detoxified in vivo through adduction with tissue sulfhydryls. The exact benefits or hindrances of this conversion and adduction process in pharmacologic activity remain uncertain, especially considering that aldehydes may reduce oxygen-dependent free radicals generated by tissue irradiation. However, this insight provides a foundational understanding of the drug's dual protective roles in the context of cancer treatment (Ishimaru, 1982).

Immunosuppressive Activity

Another notable application of compounds related to this compound is in the field of immunosuppression. A series of 2-substituted 2-aminopropane-1,3-diols, structurally related to this compound, has been synthesized and evaluated for their immunosuppressive effects. This research is particularly relevant in the context of organ transplantation, where immunosuppression is crucial. The study found that the potency of these compounds depended on the position of the phenyl ring within the alkyl side chain, indicating the significance of molecular structure in determining immunosuppressive efficacy. One of the compounds, 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, was identified as having considerable activity and potential use as an immunosuppressive drug for organ transplantation (Kiuchi et al., 2000).

Safety and Hazards

While specific safety and hazard information for “(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride” was not found, related compounds like “Ethyl 2-aminopropanoate hydrochloride” can cause skin and eye irritation and may cause respiratory irritation .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular and physiological functions, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may cause toxic or adverse effects, including cellular damage and apoptosis . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through amino acid transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions are important for understanding the compound’s bioavailability and distribution within different tissues .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can affect energy production and metabolic processes. Alternatively, this compound may be targeted to the nucleus, where it can modulate gene expression and DNA repair mechanisms . Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects.

Properties

IUPAC Name

2-ethylbutyl 2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-4-8(5-2)6-12-9(11)7(3)10;/h7-8H,4-6,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAGOVGXNPHPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946511-97-3
Record name 2-ethylbutyl (2S)-2-aminopropanoate;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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